molecular formula C20H13ClN2O2 B10974628 N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B10974628
M. Wt: 348.8 g/mol
InChI Key: SKFPMOHGBADEPN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide typically involves multi-component reactions (MCRs). One common method is the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of a base such as piperidine . This method is advantageous due to its simplicity, efficiency, and environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available starting materials, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme 5-lipoxygenase, which plays a role in the inflammatory response . Additionally, its cytotoxic effects on cancer cells are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide stands out due to its unique combination of a chromene core with an imino and carboxamide functional group

Properties

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-iminobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C20H13ClN2O2/c21-16-7-3-4-8-17(16)23-20(24)15-11-14-13-6-2-1-5-12(13)9-10-18(14)25-19(15)22/h1-11,22H,(H,23,24)

InChI Key

SKFPMOHGBADEPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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